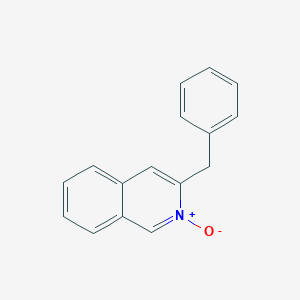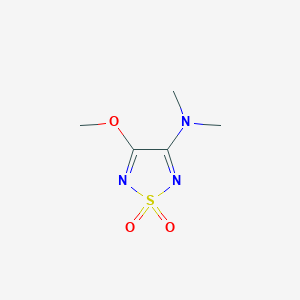
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a dimethylamino group and a methoxy group attached to the thiadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione can be achieved through various synthetic routes. One common method involves the reaction of dimethylamine with appropriate precursors under controlled conditions. For instance, the reaction of dimethylamine with a suitable thiadiazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, purification, and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dimethylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3-(Dimethylamino)-1-propylamine
- 3-Dimethylaminoacrolein
- 3-Dimethylamino-2H-azirines .
Uniqueness
What sets 3-(Dimethylamino)-4-methoxy-1H-1lambda~6~,2,5-thiadiazole-1,1-dione apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90103-63-2 |
|---|---|
Molecular Formula |
C5H9N3O3S |
Molecular Weight |
191.21 g/mol |
IUPAC Name |
4-methoxy-N,N-dimethyl-1,1-dioxo-1,2,5-thiadiazol-3-amine |
InChI |
InChI=1S/C5H9N3O3S/c1-8(2)4-5(11-3)7-12(9,10)6-4/h1-3H3 |
InChI Key |
GRKAHHLMHHQOQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NS(=O)(=O)N=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


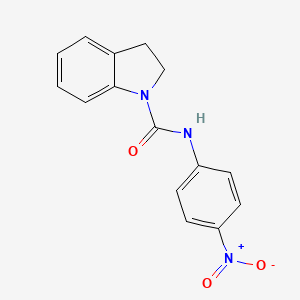
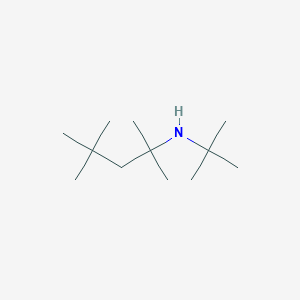
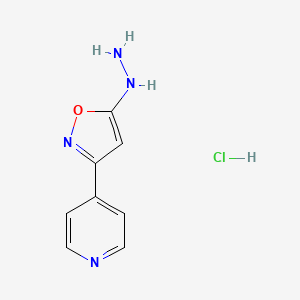
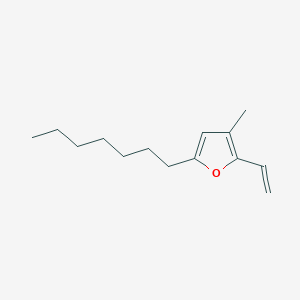
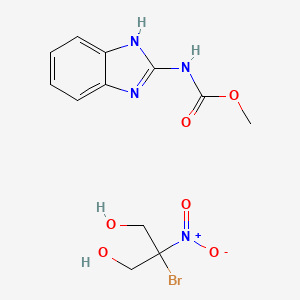
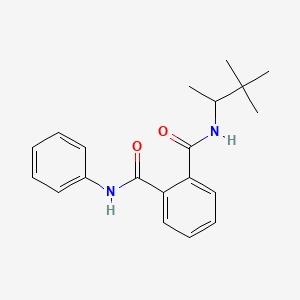
![11-[(Oxan-2-yl)oxy]undec-4-en-1-ol](/img/structure/B14372331.png)
![1-(Hexyloxy)-4-[4-(4-propylphenyl)butyl]benzene](/img/structure/B14372342.png)
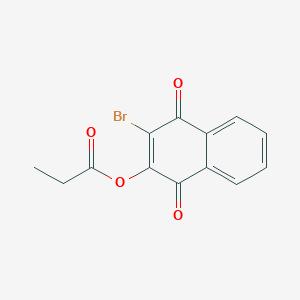
![2-(4-Methoxy-2,6-dimethylphenyl)-3,9-dimethyl-2H-benzo[G]indazole](/img/structure/B14372350.png)
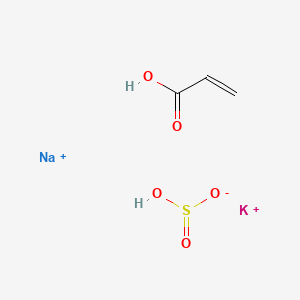
![2-{[(Benzyloxy)acetyl]oxy}-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14372357.png)
![2,3-Bis[(trimethylsilyl)oxy]-1,4-benzodiphosphinine](/img/structure/B14372364.png)
